Ethyl 5-carbamoyl-4-methyl-2-{[(5-methylfuran-2-yl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 5-CARBAMOYL-4-METHYL-2-(5-METHYLFURAN-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C15H16N2O5S . This compound is characterized by its thiophene ring, which is a sulfur-containing heterocycle, and its furan ring, which is an oxygen-containing heterocycle. The presence of these heterocycles makes the compound highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-CARBAMOYL-4-METHYL-2-(5-METHYLFURAN-2-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of a suitable precursor.
Introduction of the furan ring: This step involves the reaction of the thiophene derivative with a furan derivative under specific conditions.
Carbamoylation and esterification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-CARBAMOYL-4-METHYL-2-(5-METHYLFURAN-2-AMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
ETHYL 5-CARBAMOYL-4-METHYL-2-(5-METHYLFURAN-2-AMIDO)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-CARBAMOYL-4-METHYL-2-(5-METHYLFURAN-2-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-CARBAMOYL-4-METHYL-2-(2,3,4,5,6-PENTAFLUOROBENZOYL)THIOPHENE-3-CARBOXYLATE .
- ETHYL 5-METHYLFURAN-2-CARBOXYLATE .
Uniqueness
ETHYL 5-CARBAMOYL-4-METHYL-2-(5-METHYLFURAN-2-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and heterocycles, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C15H16N2O5S |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethyl 5-carbamoyl-4-methyl-2-[(5-methylfuran-2-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C15H16N2O5S/c1-4-21-15(20)10-8(3)11(12(16)18)23-14(10)17-13(19)9-6-5-7(2)22-9/h5-6H,4H2,1-3H3,(H2,16,18)(H,17,19) |
InChI Key |
PUGFLJZAAYFRIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC=C(O2)C |
Origin of Product |
United States |
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